Hydrophobic Spacer vs. Hydrophilic PEG: LogP and Solubility Differentiation from Azido-PEG6-alcohol
A key differentiator for 6-Azidohexan-1-ol is its hydrophobic, all-carbon spacer, as opposed to the hydrophilic PEG spacer found in compounds like Azido-PEG6-alcohol. This is quantitatively reflected in the predicted partition coefficient (LogP). 6-Azidohexan-1-ol has a predicted LogP of 0.85 . In contrast, the more hydrophilic Azido-PEG6-alcohol is expected to have a significantly lower or even negative LogP due to the presence of multiple ether oxygens in its PEG6 chain [1]. This difference in LogP directly impacts the solubility and biodistribution of any resulting conjugate, with 6-Azidohexan-1-ol imparting greater lipophilicity, which can be a decisive factor for crossing cell membranes or modulating protein binding.
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted ACD/LogP = 0.85 |
| Comparator Or Baseline | Azido-PEG6-alcohol (CAS: 86770-69-6): Predicted LogP is significantly lower (more negative) due to the PEG chain |
| Quantified Difference | 6-Azidohexan-1-ol is substantially more lipophilic (LogP difference > 2 log units estimated) |
| Conditions | Predicted values; ACD/Labs Percepta Platform for 6-Azidohexan-1-ol. PEG linker LogP values are typically lower than -2.0. |
Why This Matters
The higher lipophilicity (LogP of 0.85) indicates that 6-Azidohexan-1-ol is the more appropriate choice for applications requiring a conjugate to partition into lipid membranes or hydrophobic binding pockets, whereas a PEG-based linker would be selected for improved aqueous solubility.
- [1] Glpbio. (n.d.). Product Specification: Azido-PEG6-alcohol. Retrieved from https://www.glpbio.com/jp/azido-peg6-alcohol.html View Source
